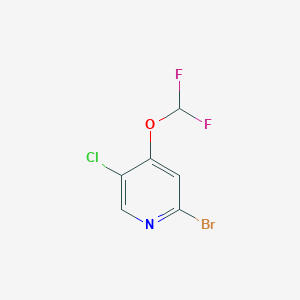
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine
Descripción general
Descripción
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine is a highly functionalized pyridine derivative. It is a solid substance and is used as an organic intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C6H3BrClF2NO . The InChI string representation of its structure isInChI=1S/C6H3BrClF2NO/c7-5-4(8)1-3(2-11-5)12-6(9)10/h1-2,6H . The compound has a molecular weight of 258.45 g/mol. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.00 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 , and its topological polar surface area is 22.1 Ų . The compound’s complexity, as computed by PubChem, is 125 .Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine and its derivatives have been characterized using spectroscopic techniques. Studies include Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT) for structural analysis. These compounds are investigated for their non-linear optical (NLO) properties, which are important for materials science and photonics applications (Vural & Kara, 2017).
Synthesis and Chemical Reactivity
The compound is used as a scaffold for the synthesis of pyridine-based libraries of synthons and chromophores, demonstrating its utility in creating diverse chemical structures. This includes reactions with polar and transition organometallic reagents (Pierrat, Gros, & Fort, 2005). Additionally, derivatives of this compound are synthesized for various applications, including in pharmaceuticals and agrochemicals, particularly in herbicides (Zheng-xiong, 2004).
Medicinal Chemistry and Biological Studies
Various studies focus on the synthesis of novel pyridine-based derivatives for potential use in medicinal chemistry. This includes exploring these compounds' anti-thrombolytic, biofilm inhibition, and haemolytic activities. Certain derivatives have shown promising results in these areas, indicating their potential in drug discovery and development (Ahmad et al., 2017).
Material Science and Synthesis
These compounds are also integral in material science, particularly in the synthesis of complex molecules. For instance, this compound derivatives are used in the synthesis of complex pyridines and other heterocyclic compounds, contributing to new materials and chemical processes (Wu et al., 2022).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound are P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351).
Mecanismo De Acción
Target of Action
This compound is often used in research and chemical synthesis , but its specific biological targets remain to be identified.
Mode of Action
As a halogenated pyridine derivative, it may participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Action Environment
The action of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine can be influenced by various environmental factors. For instance, its stability and reactivity may vary depending on temperature and the presence of other chemical reagents .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the binding of the compound to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to the inhibition or activation of enzymes, resulting in changes in biochemical pathways. For example, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting the enzyme’s activity. Alternatively, it may enhance the activity of certain enzymes by stabilizing their active conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the levels of metabolites and the overall metabolic flux within cells. For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the concentration of metabolites and the flow of biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The compound may be actively transported into specific cellular compartments or tissues, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
2-bromo-5-chloro-4-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZYKTFULAHBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


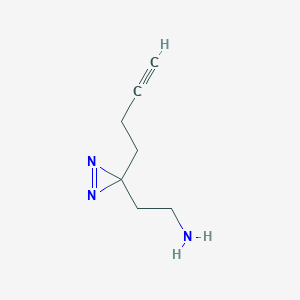
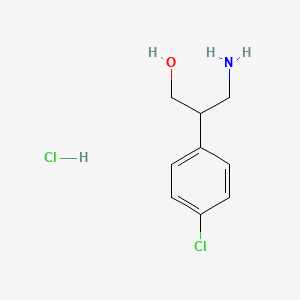
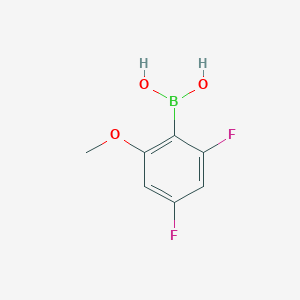
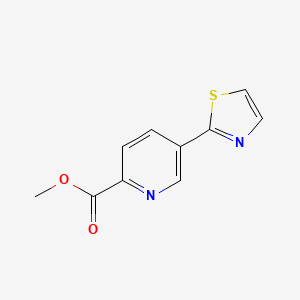
![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)
![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381817.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381819.png)
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)
![7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B1381821.png)


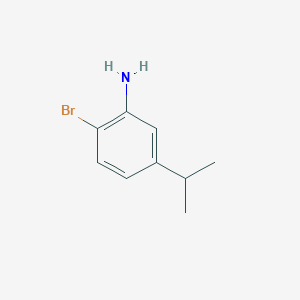
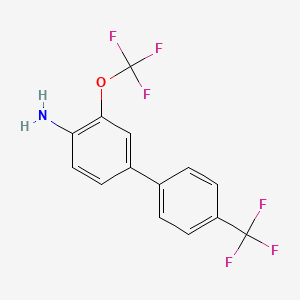
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)
